

Application Note: Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one

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Compound of Interest

Compound Name: 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1339940

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Introduction

7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active molecules. This document provides a detailed protocol for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, including a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Protocol

The synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is typically achieved through a two-step process starting from 2-amino-4-bromophenol. The first step involves the N-acylation of the starting material with chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide. The second step is an intramolecular cyclization of this intermediate to yield the final product.

A detailed experimental procedure for the N-acylation of 2-amino-4-bromophenol is as follows:

- Dissolve 2-amino-4-bromophenol in a suitable solvent such as dichloromethane (CH_2Cl_2) or ethyl acetate.
- Cool the solution to 0 °C using an ice bath.

- Add chloroacetyl chloride dropwise to the cooled solution while stirring. The addition should be slow to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting material and byproducts.
- The organic layer is then dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure to yield the crude intermediate product, 2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide.

The intramolecular cyclization of the intermediate is carried out as follows:

- Dissolve the crude 2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).
- Add a base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH), to the solution. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile.
- Heat the reaction mixture to reflux and maintain this temperature for several hours.
- Monitor the progress of the cyclization reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- If using acetone, the inorganic salts can be removed by filtration. The filtrate is then concentrated under reduced pressure.
- The crude product is then purified. A common method for purification is recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.

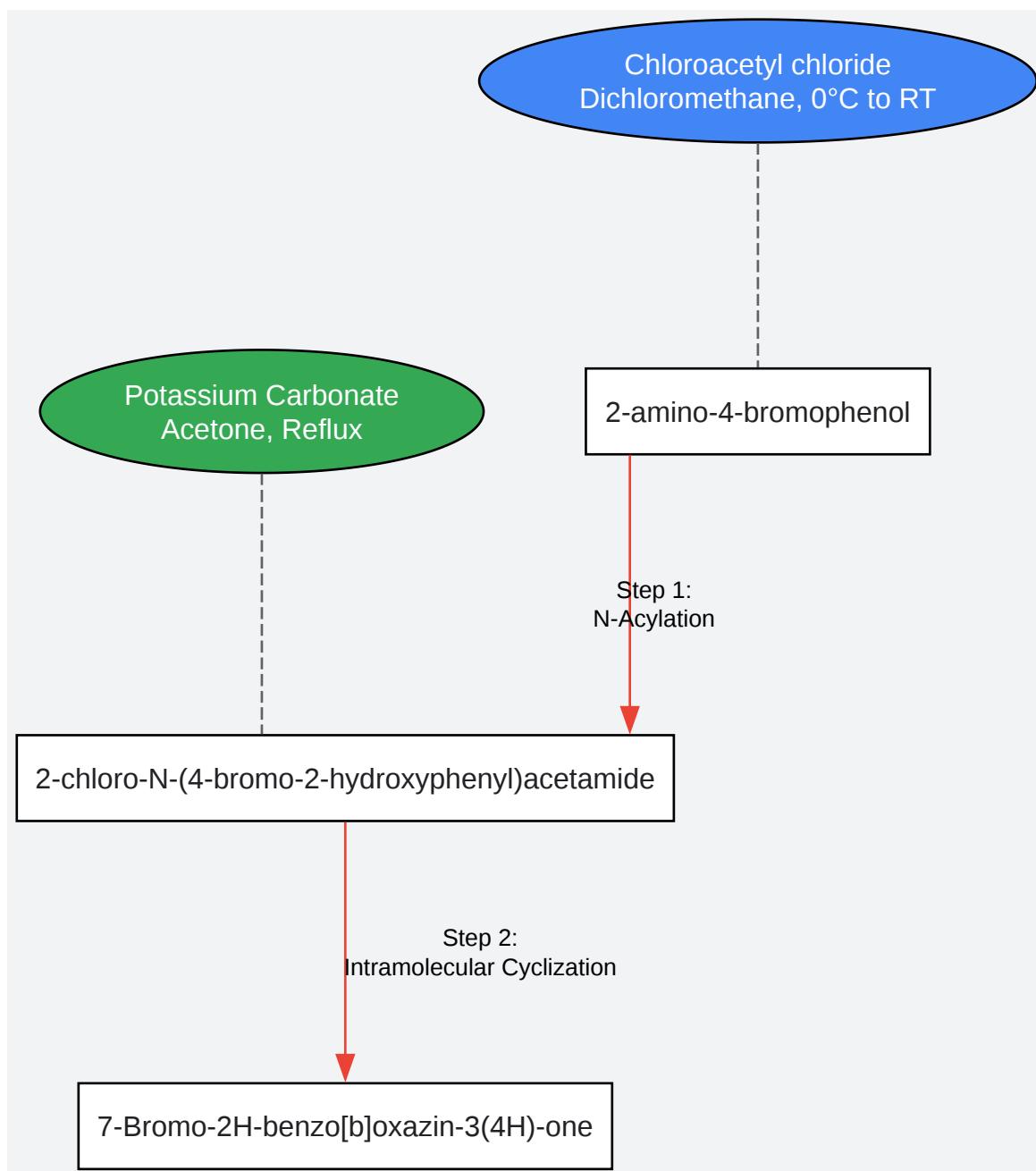
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.

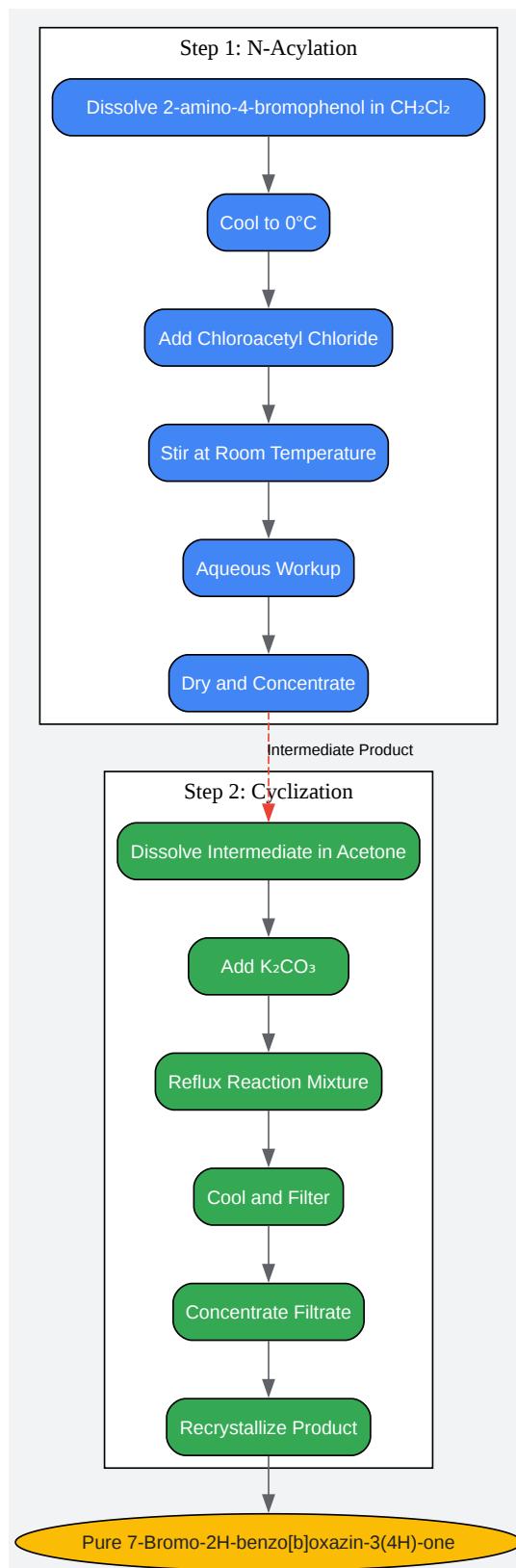
Parameter	Step 1: N-Acylation	Step 2: Cyclization
Starting Material	2-amino-4-bromophenol	2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide
Reagents	Chloroacetyl chloride	Potassium carbonate (K_2CO_3)
Solvent	Dichloromethane (CH_2Cl_2)	Acetone
Temperature	0 °C to Room Temperature	Reflux
Reaction Time	Several hours	Several hours
Purification	Aqueous workup	Recrystallization
Product	2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide	7-Bromo-2H-benzo[b]oxazin-3(4H)-one

Diagrams

The following diagrams illustrate the synthesis pathway and the experimental workflow.

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Caption: Chemical synthesis pathway for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.

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Caption: Experimental workflow for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.

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